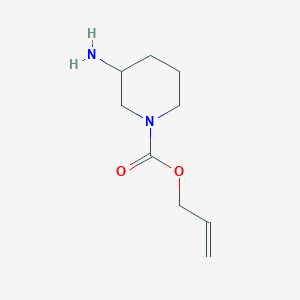

Allyl 3-aminopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-5-3-4-8(10)7-11/h2,8H,1,3-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKZAYMCRFZUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647336 | |

| Record name | Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-44-6 | |

| Record name | Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-enyl 3-aminopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyl 3-aminopiperidine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-aminopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a piperidine scaffold, a common motif in many biologically active compounds, with an allyl carbamate protecting group. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and predicted spectral data for this compound, serving as a valuable resource for its application in research and development.

Chemical Properties

While experimental data for this compound is not extensively available in public literature, its fundamental chemical properties can be summarized and predicted based on its structure and data from analogous compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-AMINO-1-N-ALLOC-PIPERIDINE, 1-Piperidinecarboxylic acid, 3-amino-, 2-propen-1-yl ester | [1] |

| CAS Number | 886363-44-6 | [1] |

| Molecular Formula | C₉H₁₆N₂O₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or oil | Inferred from similar compounds |

| Boiling Point (Predicted) | 271.1 ± 40.0 °C at 760 mmHg | - |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | - |

| pKa (Predicted) | 10.31 ± 0.20 | - |

| Solubility | Predicted: Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from structural features |

Synthesis and Purification: A Plausible Experimental Protocol

3.1. Synthesis of this compound

This procedure involves the reaction of 3-aminopiperidine with allyl chloroformate in the presence of a base to yield the desired product.

Materials:

-

3-Aminopiperidine dihydrochloride

-

Allyl chloroformate

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in water. Cool the solution to 0 °C using an ice bath.

-

Basification: Slowly add a solution of sodium hydroxide (2.2 equivalents) to the cooled solution to neutralize the hydrochloride salt and liberate the free amine. Alternatively, 3-aminopiperidine free base can be dissolved in an anhydrous solvent like dichloromethane or THF, followed by the addition of a non-aqueous base like triethylamine (1.2 equivalents).

-

Addition of Allyl Chloroformate: While maintaining the temperature at 0 °C, add allyl chloroformate (1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes. Vigorous stirring is essential during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

If the reaction was performed in an aqueous medium, extract the mixture with dichloromethane (3 x 50 mL).

-

If the reaction was performed in an organic solvent, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.2. Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A flowchart illustrating the synthesis and purification of this compound.

Predicted Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Chemical Shifts / Absorption Bands / m/z | Interpretation |

| ¹H NMR | δ 5.95-5.85 (m, 1H)δ 5.30-5.15 (m, 2H)δ 4.60-4.50 (d, 2H)δ 3.80-3.00 (m, 4H)δ 2.80-2.60 (m, 1H)δ 1.90-1.40 (m, 4H)δ 1.60 (br s, 2H) | -CH=CH₂=CH₂-O-CH₂-CH=Piperidine ring protons (adjacent to N)Piperidine ring proton (at C3)Piperidine ring protons-NH₂ |

| ¹³C NMR | δ 155.5δ 133.0δ 117.5δ 66.0δ 50.0δ 47.0δ 45.0δ 32.0δ 25.0 | C=O (carbamate)-CH=CH₂=CH₂-O-CH₂-Piperidine C3Piperidine C2Piperidine C6Piperidine C5Piperidine C4 |

| FT-IR (cm⁻¹) | 3400-3300 (m, br)3100-3000 (w)2950-2850 (m)1690-1670 (s)1645 (w)1250-1200 (s) | N-H stretch (amine)=C-H stretch (alkene)-C-H stretch (aliphatic)C=O stretch (carbamate)C=C stretch (alkene)C-O stretch (carbamate) |

| Mass Spec. (EI) | m/z 184 (M⁺)m/z 143m/z 127m/z 99m/z 84m/z 41 | Molecular ion[M - C₃H₅]⁺ (loss of allyl group)[M - C₃H₅O]⁺[M - C₄H₅O₂]⁺[C₅H₁₀N]⁺ (piperidine fragment)[C₃H₅]⁺ (allyl cation) |

Reactivity and Stability

5.1. Reactivity

The reactivity of this compound is primarily dictated by the three main functional groups: the secondary amine on the piperidine ring, the piperidine nitrogen itself, and the allyl carbamate group.

-

Amine Group: The primary amine at the 3-position is nucleophilic and can participate in various reactions such as acylation, alkylation, and condensation.

-

Allyl Carbamate Group: The allyl carbamate serves as a protecting group for the piperidine nitrogen. The allyl group can be cleaved under specific conditions, typically using palladium-based catalysts, to deprotect the piperidine nitrogen. This orthogonality makes it a valuable tool in multi-step synthesis.

-

Alkene Moiety: The double bond in the allyl group can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation, although these reactions might compete with reactions at the amine functionality.

5.2. Stability

-

Storage: this compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

-

Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Development

The 3-aminopiperidine scaffold is a key structural component in a variety of pharmaceutical agents. The ability to selectively protect the piperidine nitrogen with the allyl carbamate group allows for the functionalization of the 3-amino group without affecting the piperidine nitrogen. Subsequent deprotection of the allyl group allows for further modification at the 1-position of the piperidine ring. This synthetic flexibility makes this compound a valuable intermediate for the synthesis of compound libraries for high-throughput screening and for the development of novel therapeutic agents.

Conclusion

This compound is a versatile building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited, this guide provides a solid foundation of its chemical properties, a practical synthetic approach, and predicted spectral data to aid researchers in its use. The unique combination of a reactive amine and a readily cleavable protecting group makes it an attractive tool for the development of complex molecules and novel drug candidates.

Disclaimer

The information provided in this document is for research and development purposes only. The predicted data and the proposed experimental protocol are based on chemical principles and data from analogous compounds and have not been experimentally validated. All chemical manipulations should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

References

Molecular weight of Allyl 3-aminopiperidine-1-carboxylate

An In-depth Technical Guide: Allyl 3-aminopiperidine-1-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core functionalized with both an amino group and an allyl carbamate. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. As a derivative of 3-aminopiperidine, it serves as a key intermediate in the development of complex molecules and active pharmaceutical ingredients (APIs), particularly in research targeting neurological disorders.[1] The presence of the allyl protecting group on the piperidine nitrogen and a free amine at the 3-position allows for selective chemical modifications at different sites of the molecule. This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, and its applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 886363-44-6 | [2][3] |

| Molecular Formula | C₉H₁₆N₂O₂ | [2][3] |

| Molecular Weight | 184.24 g/mol | [2][3] |

| Boiling Point (Predicted) | 271.1 ± 40.0 °C | [3] |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.31 ± 0.20 | [3] |

Representative Synthesis Protocol

The synthesis of this compound can be achieved through the protection of the nitrogen at the 1-position of a suitable 3-aminopiperidine precursor. The following protocol is a representative method based on common synthetic organic chemistry techniques for N-protection using an allyl group.

Objective: To synthesize this compound via N-acylation of 3-aminopiperidine with an appropriate protecting group strategy. This protocol assumes a starting material where the 3-amino group is pre-protected (e.g., with a Boc group) to ensure selective allylation at the 1-position, followed by deprotection.

Materials:

-

tert-Butyl (3-aminopiperidin-1-yl)carbamate

-

Allyl chloroformate

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Experimental Procedure:

-

Step 1: N-Allylation of the Piperidine Ring

-

Dissolve tert-Butyl (3-aminopiperidin-1-yl)carbamate in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Diisopropylethylamine (DIPEA) (approx. 1.2 equivalents) to the solution.

-

Slowly add allyl chloroformate (approx. 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the doubly protected intermediate.

-

-

Step 2: Selective Deprotection of the 3-Amino Group

-

Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

-

Add an excess of Trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in DCM and neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the resulting crude product using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane or ethyl acetate/hexanes, to yield the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

Caption: Workflow for a representative synthesis of this compound.

Applications in Research and Drug Development

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives like this compound are primarily used as intermediates in the synthesis of more complex molecules for drug discovery.[1]

-

Pharmaceutical Intermediate: The compound serves as a versatile building block. The free primary amine can be functionalized to introduce various side chains, while the allyl carbamate can be removed under specific conditions (typically using palladium catalysis) to allow further modification at the piperidine nitrogen. This orthogonality is highly desirable in multi-step syntheses.

-

Scaffold for Bioactive Molecules: The piperidine ring is a common feature in drugs targeting the central nervous system. The use of chiral versions of 3-aminopiperidine intermediates is crucial in the synthesis of enantiomerically pure drugs, such as γ-secretase modulators and other agents for neuropharmacology.[4]

-

Inhibitor Development: Substituted 3-aminopiperidine cores have been incorporated into peptide analogues to develop selective inhibitors of enzymes, such as bacterial cysteine proteases.[5] This highlights the potential of this scaffold in designing targeted therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 886363-44-6|this compound|BLD Pharm [bldpharm.com]

- 3. 3-AMINO-1-N-ALLOC-PIPERIDINE CAS#: 886363-44-6 [amp.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Allyl 3-aminopiperidine-1-carboxylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Allyl 3-aminopiperidine-1-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in common laboratory solvents. The guide includes detailed experimental protocols and a structured approach to data presentation.

Introduction to this compound

This compound is a chemical compound containing a piperidine ring, an amino group, and an allyl carbamate protecting group.[1][2] Its structure suggests a degree of polarity due to the presence of nitrogen and oxygen atoms, which can participate in hydrogen bonding. However, the overall solubility will be influenced by the interplay between the polar functional groups and the nonpolar hydrocarbon portions of the molecule. Understanding its solubility is crucial for a variety of applications in drug discovery and development, including reaction condition optimization, formulation development, and purification processes.

Predicted Solubility Profile

Based on the general principles of solubility for organic compounds, a qualitative prediction can be made for this compound:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and carbamate groups, which can act as hydrogen bond donors and acceptors, suggests potential solubility in polar protic solvents. However, complete miscibility in water is not guaranteed and is dependent on the overall molecular size and lipophilicity. For amines, those with fewer than six carbon atoms are generally water-soluble.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules. A structurally similar compound, (S)-tert-Butyl 3-aminopiperidine-1-carboxylate, is noted to be soluble in DMSO.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the compound's polar functional groups.

-

Aqueous Acidic Solutions: The basic nature of the amine group suggests that this compound will exhibit enhanced solubility in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a water-soluble ammonium salt.[3][5][6]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Dichloromethane (DCM) | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Hexane | ||||

| Toluene | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| 5% Aqueous HCl | ||||

| 5% Aqueous NaOH |

Experimental Protocols for Solubility Determination

The following protocols outline methods for determining the solubility of this compound.

This method provides a rapid initial screening of solubility.

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the desired solvent in 0.2 mL increments.

-

After each addition, vortex or shake the test tube vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

This method provides a more precise measurement of solubility.

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the solvent to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., using a shaker or rotator in a temperature-controlled environment) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It may be necessary to centrifuge or filter the solution (using a filter compatible with the solvent).

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

Calculate the solubility in mg/mL or mol/L.

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational framework for researchers working with this compound. By following the outlined protocols and systematically recording the data, a comprehensive solubility profile can be established, aiding in the successful application of this compound in research and development.

References

Biological Activity of Allyl 3-aminopiperidine-1-carboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Piperidine Derivatives in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide range of biological targets. Derivatives of piperidine have been successfully developed as anticancer, antimicrobial, analgesic, antipsychotic, and anti-inflammatory agents, among others.[1][2] The biological activity of these compounds is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

The core structure of interest, Allyl 3-aminopiperidine-1-carboxylate, combines several key features: a 3-aminopiperidine core, which is a known pharmacophore in many bioactive molecules, and an allyl carbamate protecting group. The allyl group is of particular interest in medicinal chemistry as it can serve as a handle for further chemical modification or may itself contribute to biological activity.

Potential Areas of Biological Activity

Based on the activities of structurally related compounds, this compound derivatives could be hypothesized to exhibit a range of biological effects.

Anticancer Activity

Piperidine derivatives are well-represented among anticancer agents.[2] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of cell signaling pathways. For instance, certain piperidine-containing compounds have been shown to inhibit histone deacetylases (HDACs), proteasomes, and kinases, all of which are validated targets in oncology.

While no specific anticancer data for this compound derivatives was found, the general workflow for evaluating such compounds is well-established.

Hypothetical Experimental Workflow for Anticancer Screening

Caption: General workflow for anticancer drug discovery.

Antimicrobial Activity

The piperidine nucleus is also a key component of many antimicrobial agents. These compounds can target various bacterial processes, such as cell wall synthesis, protein synthesis, and DNA replication. The lipophilicity and basicity conferred by the piperidine ring can be crucial for membrane permeability and interaction with bacterial targets.

General Experimental Protocol for Antimicrobial Screening (Broth Microdilution)

A standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.

-

Preparation of Compounds: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

Many piperidine derivatives are designed as enzyme inhibitors. The 3-amino group of the core structure can act as a key interaction point within the active site of an enzyme, forming hydrogen bonds or salt bridges. For example, 3-aminopiperidine derivatives are key components of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. While no specific enzyme inhibition data for this compound derivatives is available, a general workflow for screening for enzyme inhibitors can be outlined.

General Workflow for Enzyme Inhibitor Screening

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Synthesis of this compound Derivatives

The synthesis of N-alkoxycarbonyl-3-aminopiperidine derivatives is well-documented in the chemical literature. Generally, these compounds are prepared from commercially available starting materials such as 3-aminopiperidine or its protected forms. The N-allyloxycarbonyl (Alloc) protecting group is typically introduced by reacting the piperidine nitrogen with allyl chloroformate in the presence of a base.

Future Directions

The lack of specific biological data for this compound derivatives suggests that this particular chemical space remains largely unexplored in the public domain. Future research could focus on:

-

Synthesis of a diverse library of this compound derivatives with various substituents on the piperidine ring.

-

Screening of this library against a panel of cancer cell lines, pathogenic microorganisms, and a range of enzymes to identify potential biological activities.

-

Structure-Activity Relationship (SAR) studies to understand how different functional groups influence the observed biological effects.

Conclusion

While the piperidine scaffold is of significant interest in medicinal chemistry, the specific biological activities of this compound derivatives have not been extensively reported. Based on the activities of related compounds, it is plausible that these derivatives may possess anticancer, antimicrobial, or enzyme inhibitory properties. Further research involving the synthesis and biological evaluation of a focused library of these compounds is necessary to elucidate their therapeutic potential. Researchers in the field of drug discovery are encouraged to explore this chemical space.

References

Allyl 3-aminopiperidine-1-carboxylate: A Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 3-aminopiperidine-1-carboxylate is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a reactive secondary amine on the piperidine ring and a readily cleavable N-allyl carbamate (Alloc) protecting group, makes it an attractive scaffold for the synthesis of complex molecules and potential therapeutic agents. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, supported by detailed experimental protocols and characterization data.

Introduction

The 3-aminopiperidine scaffold is a privileged structural motif found in a variety of biologically active compounds. Its incorporation into molecular designs can impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. The strategic use of protecting groups on the piperidine nitrogen is crucial for controlled and selective functionalization. The allyl carbamate (Alloc) group, in particular, offers a distinct advantage due to its stability under a range of reaction conditions and its selective removal under mild, palladium-catalyzed conditions. This makes this compound a valuable intermediate for the synthesis of novel pharmaceutical candidates, particularly in the development of enzyme inhibitors and receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 886363-44-6 | [1] |

| Molecular Formula | C₉H₁₆N₂O₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Appearance | Inferred to be a liquid or low-melting solid | |

| Boiling Point | Predicted: 271.1±40.0 °C | |

| Density | Predicted: 1.078±0.06 g/cm³ | |

| pKa | Predicted: 10.31±0.20 |

Synthesis and Experimental Protocols

The synthesis of this compound can be inferred from methodologies reported for analogous N-protected 3-aminopiperidine derivatives. A plausible synthetic route starts from a suitably protected 3-aminopiperidine precursor, followed by the introduction of the allyl carbamate group. A detailed, inferred experimental protocol is provided below.

Synthesis of this compound

Reaction Scheme:

Figure 1: Inferred synthesis of this compound.

Experimental Protocol (Inferred):

-

Reaction Setup: To a solution of 3-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Addition of Reagent: Slowly add allyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Note: This protocol is based on standard procedures for N-protection of amines and may require optimization.

Spectroscopic Data (Predicted)

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H-NMR | δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.30-5.15 (m, 2H, -CH=CH₂), 4.55 (d, 2H, -O-CH₂-CH=), 3.8-3.0 (m, 4H, piperidine ring protons), 2.8-2.6 (m, 1H, piperidine ring proton), 1.8-1.4 (m, 4H, piperidine ring protons), 1.5 (br s, 2H, -NH₂). |

| ¹³C-NMR | δ 155.5 (C=O), 133.0 (-CH=CH₂), 117.5 (-CH=CH₂), 66.0 (-O-CH₂-), 50.0 (piperidine C3), 45.0-43.0 (piperidine C2, C6), 32.0-25.0 (piperidine C4, C5). |

| IR (neat) | ν (cm⁻¹): 3350-3200 (N-H stretch), 3080 (=C-H stretch), 2940, 2860 (C-H stretch), 1695 (C=O stretch, carbamate), 1645 (C=C stretch), 1450, 1240, 1050. |

| MS (ESI+) | m/z: 185.1 [M+H]⁺, 207.1 [M+Na]⁺. |

Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from the orthogonal reactivity of its two functional groups: the nucleophilic 3-amino group and the N-Alloc protecting group.

Functionalization of the 3-Amino Group

The primary amine at the C3 position can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

This allows for the introduction of diverse side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Deprotection of the N-Alloc Group

The N-Alloc group is stable to a wide range of reagents but can be selectively removed under mild conditions using a palladium(0) catalyst, typically with a scavenger to trap the released allyl group.

Figure 2: General workflow for deprotection and subsequent functionalization.

This orthogonality allows for the functionalization of the 3-amino group while the piperidine nitrogen is protected, followed by deprotection and subsequent modification of the piperidine nitrogen.

Application in the Synthesis of Bioactive Molecules

The 3-aminopiperidine scaffold is a key component of several marketed drugs and clinical candidates. For instance, it forms the core of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. While specific examples utilizing the allyl-protected variant are not prominently documented, its potential as a versatile intermediate in the synthesis of such compounds is clear.

Figure 3: Hypothetical application in the synthesis of a DPP-IV inhibitor.

Conclusion

This compound is a valuable and versatile heterocyclic building block for drug discovery and development. Its orthogonal protecting group strategy allows for selective functionalization at both the 3-amino position and the piperidine nitrogen, providing a flexible platform for the synthesis of diverse and complex molecular architectures. While detailed literature on this specific compound is sparse, its potential can be readily extrapolated from the extensive chemistry of related 3-aminopiperidine derivatives. This guide provides a foundational understanding for researchers looking to incorporate this promising scaffold into their synthetic programs.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 3-Aminopiperidine

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of synthetic methodologies for 3-aminopiperidine, a crucial scaffold in modern pharmaceuticals, is now available for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a chronological overview of synthetic strategies, from early classical methods to cutting-edge biocatalytic processes, complete with detailed experimental protocols and quantitative data analysis.

3-Aminopiperidine, a six-membered heterocyclic amine, is a vital component in a multitude of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management like alogliptin and linagliptin, as well as other neurologically active compounds. Its stereochemistry plays a pivotal role in its biological activity, making the development of enantioselective synthetic routes a significant area of research.

A Historical Perspective: From Classical Rearrangements to Catalytic Innovations

While the parent compound, piperidine, was first isolated from black pepper in 1850, the precise first synthesis of 3-aminopiperidine is less definitively documented in readily available literature. However, early synthetic efforts in the 20th century laid the groundwork for its production. An early and significant method for accessing the 3-aminopiperidine core structure is the catalytic hydrogenation of 3-aminopyridine . A notable early report of this transformation appeared in the Berichte der Deutschen Chemischen Gesellschaft in 1937, describing the reduction of 3-aminopyridine using a platinum oxide catalyst.[1] This foundational approach, while effective, often requires harsh conditions, including high pressure and temperature, and can necessitate the use of expensive noble metal catalysts.

Parallel to these developments, classical name reactions such as the Hofmann and Curtius rearrangements provided alternative pathways. These methods typically start from nipecotic acid (piperidine-3-carboxylic acid) derivatives. The Hofmann rearrangement utilizes a primary amide (nipecotamide), which is treated with a halogen and a strong base to yield an amine with one less carbon atom. The Curtius rearrangement involves the thermal decomposition of an acyl azide derived from nipecotic acid to form an isocyanate, which is then hydrolyzed to the amine.[2][3][4][5] These methods were instrumental in the early academic and industrial synthesis of 3-aminopiperidine and its derivatives.

A significant advancement in producing enantiomerically pure 3-aminopiperidine came from the use of the chiral pool , utilizing readily available chiral starting materials. Amino acids such as D-glutamic acid and D-ornithine have been successfully converted to (R)-3-aminopiperidine through multi-step synthetic sequences involving cyclization and reduction steps.[6][7][8][9][10]

The Modern Era: Asymmetric Synthesis and Biocatalysis

The demand for enantiopure 3-aminopiperidine, particularly the (R)-enantiomer for DPP-4 inhibitors, spurred the development of more sophisticated and efficient synthetic strategies in recent decades.

Asymmetric synthesis from prochiral precursors has emerged as a powerful tool. One notable approach is the asymmetric amination of N-protected 3-piperidone using transaminase enzymes. This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions, presenting a greener alternative to traditional chemical methods.[11][12][13][14][15][16]

Furthermore, chemoenzymatic cascades have been designed for the streamlined synthesis of protected 3-aminopiperidines. For instance, a one-pot reaction combining a galactose oxidase (GOase) and an imine reductase (IRED) can convert amino alcohols derived from natural amino acids like L-ornithine and L-lysine into the corresponding enantiopure protected 3-aminopiperidines.[2][17][18][19][20][21]

For racemic mixtures of 3-aminopiperidine, chiral resolution remains a viable and industrially important technique. This method involves the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid, allowing for the separation of the desired enantiomer through crystallization.[22][23][24][25]

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic methods for 3-aminopiperidine.

| Method | Starting Material | Key Reagents | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Catalytic Hydrogenation | 3-Aminopyridine | H₂ | PtO₂ | Moderate | N/A (Racemic) | [1] |

| N-acetyl-3-aminopyridine | H₂, Acetic Acid | Pd/C | - | N/A (Racemic) | [1] | |

| Hofmann Rearrangement | Ethyl nipecotate | NH₃, NaOCl | - | 43.1 (overall) | - | [26] |

| Cyclization from Amino Acid | D-Glutamic Acid | SOCl₂, (Boc)₂O, NaBH₄, TsCl, Amine | - | 44-55 (overall) | >99 | [8][9] |

| D-Ornithine hydrochloride | HCl/MeOH, NaOMe | - | - | >99 | [7] | |

| Enzymatic Asymmetric Amination | N-Boc-3-piperidone | Isopropylamine, PLP | ω-Transaminase | >95 (conversion) | >99 | [11][14][16] |

| Chemoenzymatic Cascade | N-Cbz-L-ornithinol | - | Galactose Oxidase, Imine Reductase | up to 54 | >99 | [2][17][18][19][20][21] |

| Chiral Resolution | Racemic 3-aminopiperidine | Dibenzoyl-(D)-tartaric acid | - | - | >99 (after recrystallization) | [22] |

Experimental Protocols

Detailed methodologies for key experiments are provided below:

Synthesis of (R)-3-aminopiperidine dihydrochloride from D-Glutamic Acid

This five-step synthesis provides a reliable route to enantiopure (R)-3-aminopiperidine.

-

Hydroxyl Esterification and Amido Boc Protection: D-Glutamic acid is first esterified, for example, using thionyl chloride in methanol. The resulting amino ester is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.

-

Ester Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.

-

Hydroxyl Activation: The primary and secondary hydroxyl groups of the diol are activated, typically by conversion to tosylates using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Cyclization: The ditosylate undergoes intramolecular cyclization upon reaction with an amine, forming the protected 3-aminopiperidine ring.

-

Amino Boc Removal Protection: The Boc protecting group is removed under acidic conditions, for example, with hydrochloric acid in an alcohol, to yield the final (R)-3-aminopiperidine dihydrochloride salt.[6][8][9]

Enzymatic Asymmetric Amination of N-Boc-3-piperidone

This biocatalytic method offers a highly enantioselective route to protected 3-aminopiperidine.

-

Reaction Setup: A buffered solution (e.g., triethanolamine buffer at pH 7.5) containing isopropylamine as the amine donor, pyridoxal-5'-phosphate (PLP) as a cofactor, and the immobilized ω-transaminase enzyme is prepared.

-

Substrate Addition: A solution of N-Boc-3-piperidone in a co-solvent like DMSO is added to the enzyme mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 35 °C) for a set period (e.g., 24 hours).

-

Work-up and Isolation: The product, (R)- or (S)-N-Boc-3-aminopiperidine, is extracted from the reaction mixture using an organic solvent and purified by standard chromatographic techniques.[11][14][16]

Chemoenzymatic Cascade for L-3-N-Cbz-aminopiperidine

This one-pot cascade reaction provides an efficient synthesis of the protected product.

-

Reaction Components: The reaction is performed in a buffer solution (e.g., NaPi buffer at pH 7.5) containing the starting amino alcohol (N-Cbz-L-ornithinol), galactose oxidase (GOase), and an imine reductase (IRED).

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for a specified time (e.g., 16 hours).

-

Mechanism: The GOase oxidizes the primary alcohol of the starting material to an aldehyde, which spontaneously cyclizes to a cyclic imine. The IRED then reduces the imine to the final 3-aminopiperidine product.

-

Product Isolation: The product is isolated from the reaction mixture, often involving extraction and chromatographic purification.[2][17][18][19][20][21]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for 3-aminopiperidine.

Caption: Overview of classical synthetic routes to 3-aminopiperidine.

Caption: Modern approaches to enantiopure 3-aminopiperidine.

Caption: Chemoenzymatic cascade for 3-aminopiperidine synthesis.

The synthesis of 3-aminopiperidine has a rich history, evolving from classical chemical transformations to highly sophisticated and sustainable biocatalytic methods. This progression reflects the broader trends in organic synthesis, driven by the increasing demand for enantiomerically pure and complex molecules for pharmaceutical applications. The continued development of novel synthetic routes will undoubtedly play a crucial role in the future of drug discovery and development.

References

- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 3. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. data.epo.org [data.epo.org]

- 6. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 7. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 8. or.niscpr.res.in [or.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 14. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]

- 15. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 16. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 17. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. research.manchester.ac.uk [research.manchester.ac.uk]

- 22. US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 23. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 24. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 25. scispace.com [scispace.com]

- 26. Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Piperidines from Allyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a diverse range of substituted piperidines, utilizing Allyl 3-aminopiperidine-1-carboxylate as a versatile starting material. The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, notably forming the core of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin, which are used in the management of type 2 diabetes.[1][2][3][4] This document outlines the essential deprotection of the allyloxycarbonyl (Alloc) group, followed by key functionalization reactions including N-alkylation, N-acylation, and reductive amination to generate a library of novel piperidine derivatives for drug discovery and development.

Strategic Overview of the Synthesis

The synthetic strategy commences with the deprotection of the nitrogen atom of the piperidine ring by removing the Alloc group. The resulting free secondary amine is then subjected to various functionalization reactions to introduce a wide array of substituents. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

References

- 1. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

Application Notes and Protocols: Use of Allyl 3-aminopiperidine-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-aminopiperidine-1-carboxylate is a valuable building block in peptide synthesis, enabling the introduction of a conformationally constrained piperidine scaffold into peptide sequences. This modification can lead to peptides with enhanced stability, receptor affinity, and unique structural properties. The allyl protecting group (Alloc) on the piperidine nitrogen offers an orthogonal protection strategy, allowing for its selective removal under mild conditions without affecting other common protecting groups like Boc or Fmoc. These application notes provide detailed protocols for the incorporation and deprotection of this compound in solid-phase peptide synthesis (SPPS).

Core Applications

-

Introduction of Conformational Constraints: The rigid piperidine ring restricts the conformational flexibility of the peptide backbone, which can be advantageous for mimicking or stabilizing specific secondary structures.

-

Peptidomimetic Design: As a dipeptide isostere, the 3-aminopiperidine scaffold can replace natural amino acid residues to improve proteolytic stability and pharmacokinetic properties.[1]

-

Drug Discovery: The unique structural and chemical properties of piperidine-containing peptides make them attractive candidates for the development of novel therapeutics, including enzyme inhibitors.[1]

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis

| Reagent | Abbreviation | Purpose |

| This compound | Alloc-3-Apip-OH | Building block for piperidine incorporation |

| N,N'-Diisopropylcarbodiimide | DIC | Activating agent for carboxyl groups |

| Ethyl (hydroxyimino)cyanoacetate | Oxyma | Additive to suppress racemization and improve coupling efficiency |

| Piperidine | - | Reagent for Fmoc-deprotection |

| N,N-Dimethylformamide | DMF | Primary solvent for SPPS |

| Dichloromethane | DCM | Solvent for resin swelling and washing |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Catalyst for Alloc group removal |

| Phenylsilane | PhSiH₃ | Allyl scavenger for Alloc deprotection |

| Trifluoroacetic acid | TFA | Reagent for cleavage of the peptide from the resin and side-chain deprotection |

| Triisopropylsilane | TIPS | Scavenger to prevent side reactions during TFA cleavage |

Table 2: Typical Yields and Purity for a Model Pentapeptide

| Peptide Sequence | Synthesis Scale | Crude Yield (mg) | Purity by RP-HPLC (%) |

| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | 0.1 mmol | 115 | >95% |

| Ac-Tyr-(Alloc-3-Apip)-Gly-Phe-Leu-NH₂ | 0.1 mmol | 108 | >90% |

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation:

- Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.[2]

- Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

3. Coupling of this compound:

- In a separate vial, dissolve this compound (0.4 mmol, 4 eq), Oxyma (0.4 mmol, 4 eq) in DMF.

- Add DIC (0.4 mmol, 4 eq) to the solution and pre-activate for 5 minutes.

- Add the pre-activated solution to the resin.

- Agitate the reaction mixture at room temperature for 2 hours.

- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation for another hour.

- Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol details the removal of the allyl protecting group from the piperidine nitrogen while the peptide is still attached to the solid support.

1. Resin Preparation:

- Wash the peptide-resin containing the Alloc-protected piperidine with DCM (3 times).

2. Deprotection Cocktail Preparation:

- In a fume hood, prepare a solution of Pd(PPh₃)₄ (0.03 mmol, 0.3 eq) and PhSiH₃ (2 mmol, 20 eq) in 5 mL of DCM.[3] The solution should be freshly prepared.

3. Alloc Deprotection Reaction:

- Add the deprotection cocktail to the resin.

- Agitate the mixture at room temperature for 30 minutes. The resin may change color.

- Repeat the treatment with a fresh deprotection cocktail for another 30 minutes to ensure complete removal.[3]

4. Washing:

- Drain the deprotection solution.

- Wash the resin extensively with DCM (5 times), 0.5% DIPEA in DMF (3 times), and DMF (5 times) to remove all traces of the palladium catalyst and scavenger.

5. Subsequent Steps:

- The newly liberated secondary amine on the piperidine ring is now available for further modification, such as acylation or continuation of the peptide chain.

Protocol 3: Cleavage from Resin and Final Deprotection

1. Resin Preparation:

- Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.

2. Cleavage:

- Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).

- Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate at room temperature for 2 hours.[4]

3. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the crude peptide pellet under vacuum.

- Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Visualizations

Caption: Workflow for SPPS with this compound.

Caption: Decision tree for using this compound.

References

- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. rsc.org [rsc.org]

- 5. americanpeptidesociety.org [americanpeptidesociety.org]

- 6. agilent.com [agilent.com]

Application Notes and Protocols: Allyl 3-aminopiperidine-1-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-aminopiperidine-1-carboxylate is a versatile intermediate in the synthesis of various pharmaceutical active ingredients (APIs). The 3-aminopiperidine scaffold is a key structural motif in a range of therapeutic agents, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The allylcarbamate protecting group offers an alternative to more common protecting groups like Boc and Cbz, with distinct advantages in specific synthetic routes due to its unique deprotection conditions.

This document provides detailed application notes on the utility of this compound, comprehensive experimental protocols for its synthesis and subsequent use, and relevant quantitative data to support its application in pharmaceutical research and development.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a protected chiral building block for the synthesis of DPP-4 inhibitors. The (R)-enantiomer is particularly crucial for the synthesis of drugs such as Linagliptin and its analogues. The allyl protecting group can be selectively removed under mild conditions, which is advantageous in multi-step syntheses of complex molecules.

2.1. Intermediate for DPP-4 Inhibitors

DPP-4 inhibitors function by blocking the degradation of incretin hormones, which play a significant role in glucose homeostasis. The 3-aminopiperidine moiety of these inhibitors is essential for their binding to the active site of the DPP-4 enzyme. The synthesis of these drugs often involves the coupling of the chiral 3-aminopiperidine intermediate with a heterocyclic core structure.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of a precursor to (R)-Allyl 3-aminopiperidine-1-carboxylate, as described in the literature.

Table 1: Synthesis of (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine (Precursor)

| Parameter | Value | Reference |

| Starting Material | (R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate | CN103373953A[1] |

| Reagent | Allylamine | CN103373953A[1] |

| Solvent | Ethyl Acetate | CN103373953A[1] |

| Reaction Temperature | 70 °C | CN103373953A[1] |

| Reaction Time | Not specified | CN103373953A[1] |

| Yield | 81.3% | CN103373953A[1] |

Table 2: Spectroscopic Data for (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine (Precursor)

| Spectroscopy | Data | Reference |

| ¹H-NMR (400MHz, CDCl₃) | δ 1.53-1.69 (m, 4H), 2.23-2.45 (m, 4H), 2.93 (d, 2H), 3.78-3.81 (m, 1H), 5.06 (s, 2H), 5.07-5.16 (m, 2H), 5.33 (brs, 1H), 5.74-5.84 (m, 1H), 7.25-7.36 (m, 5H) | CN103373953A[1] |

| Mass Spectrometry (ESI) | m/z 275.1 [M+1]⁺ | CN103373953A[1] |

Experimental Protocols

4.1. Synthesis of (R)-Allyl 3-aminopiperidine-1-carboxylate

This protocol describes a two-step synthesis starting from (R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate.

Step 1: Synthesis of (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine

-

Materials:

-

(R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate

-

Allylamine

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a solution of allylamine (0.41 mol) in a reaction vessel, slowly add (R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate (0.1 mol) in portions with stirring.

-

After the addition is complete, heat the mixture to 50 °C and stir. A large amount of solid (allylamine mesylate) will precipitate after approximately 1 hour.

-

Continue stirring at 50 °C for an additional 30 minutes.

-

Add ethyl acetate to dissolve the product and heat the mixture to 70 °C with stirring until all solids are dissolved.

-

Filter the hot solution to remove the precipitated allylamine mesylate.

-

Wash the organic phase with water (3 x volume).

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a yellow solid.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine as a white solid.[1]

-

Step 2: Deprotection to (R)-Allyl 3-aminopiperidine-1-carboxylate

-

Materials:

-

(R)-1-allyl-3-(benzyloxycarbonylamino)piperidine

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine (0.05 mol) in methanol (100 mL).

-

Carefully add 10% Pd/C (10% w/w of the starting material) to the solution under an inert atmosphere.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrate under reduced pressure to yield (R)-Allyl 3-aminopiperidine-1-carboxylate.

-

4.2. Application Protocol: Synthesis of a DPP-4 Inhibitor Core

This protocol provides a representative example of how (R)-Allyl 3-aminopiperidine-1-carboxylate can be used to synthesize a key intermediate for a DPP-4 inhibitor, exemplified by the core of Linagliptin.

-

Materials:

-

(R)-Allyl 3-aminopiperidine-1-carboxylate

-

8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (1.0 eq) in DMF, add (R)-Allyl 3-aminopiperidine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by HPLC or TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-allyl protected DPP-4 inhibitor.

-

The allyl group can then be removed using a palladium catalyst to yield the final API.

-

Visualizations

Diagram 1: DPP-4 Inhibition Signaling Pathway

Caption: Mechanism of action of DPP-4 inhibitors.

Diagram 2: Synthesis Workflow for (R)-Allyl 3-aminopiperidine-1-carboxylate

References

Application Notes and Protocols: Palladium-Catalyzed Deprotection of Allyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis, prized for its stability under a range of conditions and its selective removal under mild, palladium-catalyzed protocols. This application note details the palladium-catalyzed deprotection of Allyl 3-aminopiperidine-1-carboxylate, a key transformation for unmasking the secondary amine of the piperidine ring, thereby enabling further functionalization in the synthesis of complex molecules and pharmaceutical intermediates. The reaction proceeds via the formation of a π-allylpalladium complex, followed by the irreversible transfer of the allyl group to a scavenger. This method is highly chemoselective and orthogonal to many other common protecting groups.

Palladium-Catalyzed Deprotection: An Overview

The palladium(0)-catalyzed deallylation of N-allylcarbamates is a robust and widely used transformation. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the allylic C-O bond, forming a π-allylpalladium(II) complex and releasing the carbamate anion, which subsequently decarboxylates to yield the free amine. An allyl scavenger is required to trap the allyl group from the palladium complex, thereby regenerating the palladium(0) catalyst and driving the reaction to completion.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the palladium-catalyzed deprotection of N-Alloc protected amines, collated from various literature sources. These parameters provide a starting point for the optimization of the deprotection of this compound.

| Parameter | Range | Typical Value | Notes |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is most common. |

| Catalyst Loading | 1 - 10 mol% | 5 mol% | Lower loadings may be possible with optimization. |

| Allyl Scavenger | Phenylsilane (PhSiH₃), N,N'-Dimethylbarbituric acid, Morpholine, Tributyltin hydride, Dimethylamine borane complex (Me₂NH·BH₃) | Phenylsilane | Choice of scavenger can impact reaction rate and ease of workup. |

| Scavenger Equivalents | 5 - 40 eq. | 10 - 20 eq. | A significant excess is typically required to drive the reaction. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Dichloromethane | Anhydrous conditions are recommended. |

| Temperature | 0 °C to 40 °C | Room Temperature | The reaction is typically performed at ambient temperature. |

| Reaction Time | 30 min - 4 h | 1 - 2 h | Monitored by TLC or LC-MS for disappearance of starting material. |

| Yield | 85 - 99% | >90% | Yield is substrate-dependent and can be optimized. |

Experimental Protocols

Materials and Reagents:

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Palladium scavenger resin (e.g., SiliaMetS® Thiol or DMT) (Optional)

Detailed Protocol for Solution-Phase Deprotection:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the stirred solution.

-

Addition of Scavenger: Add phenylsilane (10 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Work-up:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography to yield the desired 3-aminopiperidine.

-

Optional Palladium Removal: For applications requiring very low palladium levels, the crude product solution (after initial filtration) can be stirred with a palladium scavenger resin for several hours before final concentration and purification.[1]

-

Visualizations

Experimental Workflow

Caption: Workflow for the palladium-catalyzed deprotection of this compound.

Catalytic Cycle

Caption: Simplified catalytic cycle for palladium-catalyzed N-Alloc deprotection.

References

Application Note: Protocols for the N-Functionalization of Allyl 3-Aminopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-aminopiperidine scaffold is a crucial building block in medicinal chemistry, appearing in numerous pharmaceutical agents. Its functionalization allows for the exploration of chemical space and the optimization of pharmacological properties. This document provides detailed protocols for the N-functionalization of the 3-amino group on Allyl 3-aminopiperidine-1-carboxylate, a versatile intermediate where the piperidine nitrogen is protected by an allyl (Alloc) group. The protocols described include N-alkylation via reductive amination, direct N-alkylation with alkyl halides, and N-acylation.

General Experimental Workflow

The functionalization of this compound follows a general workflow, beginning with the selection of the appropriate electrophile and reaction conditions to yield the desired N-functionalized product, which is then purified and characterized.

Application Notes: The Strategic Use of Alloc-Protected Amines in Solid-Phase Peptide Synthesis

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the production of complex peptides such as cyclic peptides, branched peptides, or those requiring site-specific modifications. Its utility stems from its unique deprotection chemistry, which is orthogonal to the most common SPPS strategies, namely the Fmoc/tBu and Boc/Bzl protection schemes.[1][2][3]

Orthogonality in SPPS

In SPPS, protecting groups are used to mask reactive functional moieties to prevent unwanted side reactions during peptide chain elongation.[1] An ideal protection strategy employs "orthogonal" protecting groups, meaning each type of group can be selectively removed under specific conditions without affecting the others.[3][4]

-

Fmoc/tBu Strategy: The Nα-amino group is temporarily protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are permanently protected with acid-labile groups like tert-butyl (tBu).[4]

-

Boc/Bzl Strategy: The Nα-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are protected with groups that require a stronger acid, like benzyl (Bzl), for removal.[3]

The Alloc group is stable under both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for tBu/Boc cleavage (e.g., trifluoroacetic acid, TFA).[2] It is selectively removed using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[2][5] This three-dimensional orthogonality allows for the selective deprotection of a specific amino acid side chain (e.g., the epsilon-amino group of Lysine or a backbone secondary amine) while the peptide remains anchored to the solid support and other protecting groups remain intact. This enables on-resin modifications, most notably the formation of lactam bridges for peptide cyclization.[6][7][8]

Mechanism of Alloc Deprotection

The deprotection is a palladium-catalyzed allylic substitution reaction. The Pd(0) catalyst reacts with the allyl group of the Alloc-protected amine to form a π-allyl palladium complex. A scavenger molecule then intercepts and quenches the reactive allyl cation, preventing side reactions such as re-alkylation of the newly liberated amine.[9] The free amine is then available for subsequent coupling or modification.

Caption: On-resin workflow for Alloc deprotection and subsequent peptide modification.

Data Summary: Alloc Deprotection Protocols

The choice of catalyst, scavenger, solvent, and reaction conditions can be optimized for efficiency and to minimize side reactions. Recent advancements have introduced microwave-assisted and metal-free deprotection methods.

| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Temperature | Time | Notes |

| Pd(PPh₃)₄ (0.1) | Phenylsilane (PhSiH₃) (20) | Dichloromethane (DCM) | Room Temp | 40 min | Standard conditions for manual deprotection on 2-chlorotrityl resin.[10] |

| Pd(PPh₃)₄ (0.23 per amine) | Phenylsilane (PhSiH₃) (10 per amine) | Dichloromethane (DCM) | Room Temp | N/A | Used for deprotection of multiple (8) Alloc groups on a peptoid.[11] |

| Pd(PPh₃)₄ (1.0) | Phenylsilane (PhSiH₃) (5) | DMF / DCM | Room Temp | 3 h | A common protocol for complete deprotection.[12] |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | N,N-Dimethylformamide (DMF) | 38 °C | 2 x 5 min | Microwave-assisted protocol for rapid deprotection with >98% purity.[7] |

| Pd(PPh₃)₄ (10%) | Borane-ammonia complex (6) | N/A | Room Temp | < 10 min | Fast deprotection under near-neutral conditions.[13] |

| Pd(PPh₃)₄ | Dimethylamine borane (Me₂NH·BH₃) (40) | N/A | Room Temp | 40 min | Optimized for quantitative removal from secondary amines.[9] |

| Iodine (I₂) (5) | Water (H₂O) | PolarClean / Ethyl Acetate (1:4) | 50 °C | 1.5 h | A sustainable, metal-free deprotection method.[14] |

Experimental Protocols

Protocol 1: Standard Palladium-Catalyzed Alloc Deprotection

This protocol is a widely used method for removing the Alloc group from a resin-bound peptide.[6][8][10]

Materials:

-

Resin-bound peptide with Alloc-protected amine(s)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas source

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in anhydrous DCM for at least 30 minutes. Drain the solvent.

-

Reagent Preparation: In a separate vial, prepare the deprotection solution under an inert atmosphere (Nitrogen or Argon). For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the Alloc group) in anhydrous DCM (~5 mL).

-

Scavenger Addition: Add the scavenger, Phenylsilane (PhSiH₃) (10-25 equivalents), to the catalyst solution. The solution may turn from yellow to a darker color.

-